(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol is an organic compound characterized by the molecular formula . This compound features a fluorinated pyridine moiety, a pyrrolidine ring, and a hydroxymethyl group, which contribute to its unique chemical properties and potential applications in various scientific fields. The presence of the fluorine atom enhances its biological activity, making it a subject of interest in pharmacological research .
This compound is classified under organic compounds, specifically as a fluorinated derivative of pyridine. It can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for purchase for research purposes . The compound's unique structure allows it to interact with various biological targets, making it relevant in medicinal chemistry.
The synthesis of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol typically involves several key steps:
These methods can be optimized for industrial production, focusing on scalability and cost-effectiveness while considering environmental impacts .
The molecular structure of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol can be described by its InChI string: InChI=1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2
. Its InChI Key is CIKOLVHCNTXPCL-UHFFFAOYSA-N
, which provides a unique identifier for the compound in chemical databases like PubChem .
The compound's structure features:
The compound can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product. For example, reactions may be monitored using thin-layer chromatography to track progress .
The physical properties of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol has potential applications in:
Research continues to explore its full potential in these areas, leveraging its unique properties for innovative therapeutic solutions .
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7